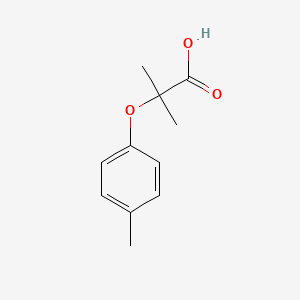

2-Methyl-2-(4-methylphenoxy)propanoic acid

Descripción general

Descripción

2-Methyl-2-(4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of phenoxypropanoic acid and is known for its applications in various fields, including chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-methylphenoxy)propanoic acid can be synthesized through the reaction of p-cresol with acetone in the presence of a strong acid catalyst . The reaction involves the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, p-cresol and acetone, are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation and recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenoxy group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

Reduction: Formation of 2-methyl-2-(4-methylphenoxy)propanol or corresponding alkanes.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-(4-Methylphenoxy)propionic acid, also known as p-Tolyloxy-propionic acid, is a compound with diverse applications in several industries, including agriculture, pharmaceuticals, cosmetics, polymer manufacturing, and chemical research .

Applications

Agricultural Chemicals

2-(4-Methylphenoxy)propionic acid is a key ingredient in herbicides, effectively controlling unwanted plant growth while minimizing damage to crops . Some phenoxyalkanoic acid herbicides, such as mecoprop-P and dichlorprop-P, have a slightly higher potential for leaching into groundwater .

Pharmaceuticals

This compound is used in developing anti-inflammatory drugs to relieve pain and swelling, which is crucial for patients with chronic conditions .

Cosmetics

2-(4-Methylphenoxy)propionic acid is incorporated into skincare products due to its anti-inflammatory properties, making it beneficial for sensitive skin and acne treatments .

Polymer Industry

It acts as a plasticizer, enhancing the flexibility and durability of various polymers, which is essential in manufacturing flexible materials .

Research Applications

In laboratories, it is utilized as a reagent in organic synthesis, aiding researchers in creating complex molecules for various studies .

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and cell division.

Comparación Con Compuestos Similares

2-Methyl-2-(4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

2-(4-Chloro-2-methylphenoxy)propanoic acid:

2-(4-Ethylphenoxy)propanoic acid: Another phenoxypropanoic acid derivative with applications in agrochemicals.

2-(2-Methylphenoxy)propanoic acid: Used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2-Methyl-2-(4-methylphenoxy)propanoic acid (CAS number 23438-11-1) is an organic compound with the chemical formula C₁₁H₁₄O₃. This compound features a propanoic acid backbone substituted with a 4-methylphenoxy group and a methyl group on the second carbon, which contributes to its unique biological properties. Its molecular weight is approximately 194.23 g/mol, making it a relatively small molecule suitable for various biochemical applications.

Structural Characteristics

The structural uniqueness of this compound is significant for its biological activity. The presence of both methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors. The para-substitution on the phenyl ring differentiates it from other similar compounds, which may confer distinct biological activities.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₄O₃ | Unique para-substitution pattern |

| 2-Methyl-2-(2-methylphenoxy)propanoic acid | C₁₁H₁₄O₃ | Ortho substitution on the phenyl ring |

| Mecoprop | C₉H₁₁ClO | Chlorinated derivative used as a herbicide |

| 2-(4-Methylphenoxy)propanoic acid | C₁₀H₁₂O₃ | Lacks additional methyl group on the propanoic acid |

Research indicates that compounds with similar structures to this compound can modulate auxin activity, suggesting this compound may also influence plant hormone dynamics. However, specific mechanisms of action remain largely unexplored and warrant further investigation.

Ecotoxicological Implications

The biological activity of this compound extends to its potential ecotoxicological effects, particularly in soil microbiota. Studies have shown that the chemical structure significantly influences the ecotoxicological profile of pesticides, affecting their toxicity to soil microorganisms. The lipophilic nature of this compound may enhance its bioavailability and persistence in soil ecosystems, leading to potential impacts on microbial diversity and function.

Factors Influencing Toxicity

- Chemical Structure : The specific moieties present can directly correlate with toxicity levels.

- Mode of Action : Understanding how this compound interacts with microbial enzymes can help predict its ecological impact.

- Dose Rates : Higher concentrations often result in greater inhibitory effects on microbial populations.

Case Studies and Research Findings

- Soil Microbial Toxicity : A study highlighted that herbicides like this compound could exhibit toxicity towards ammonia-oxidizing microorganisms (AOM), which are essential for nitrogen cycling in soils .

- Plant Growth Regulation : Research has suggested that similar compounds can stimulate plant growth by modulating auxin pathways, indicating potential applications in agricultural practices.

- Comparative Analysis : Comparative studies involving related compounds have shown varying degrees of toxicity and efficacy, emphasizing the need for detailed assessments of this compound's specific biological interactions .

Future Directions

Given the promising yet underexplored biological activity of this compound, future research should focus on:

- In-depth Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.

- Ecotoxicological Assessments : Conducting comprehensive studies to evaluate its impact on soil health and microbial communities.

- Agricultural Applications : Exploring its potential as a growth regulator or herbicide in sustainable farming practices.

Propiedades

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCRQLGCRZSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177992 | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23438-11-1 | |

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23438-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023438111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.